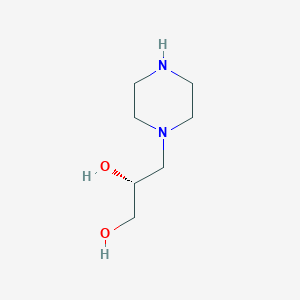
(2R)-3-piperazin-1-ylpropane-1,2-diol
説明
(2R)-3-piperazin-1-ylpropane-1,2-diol, commonly known as DPP, is a chiral molecule that has been the subject of scientific research due to its unique properties. DPP is a derivative of the amino acid serine and has been found to have various applications in the field of medicinal chemistry and drug discovery.
作用機序
DPP exerts its pharmacological effects through the inhibition of various enzymes. It has been found to inhibit phosphodiesterase by binding to the active site of the enzyme and preventing the hydrolysis of cyclic AMP. DPP has also been found to inhibit phospholipase by binding to the enzyme's active site and preventing the hydrolysis of phospholipids. Additionally, DPP has been shown to inhibit tyrosine phosphatase by binding to the enzyme's active site and preventing the dephosphorylation of tyrosine residues on cellular proteins.
Biochemical and Physiological Effects
DPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP in cells, which can lead to the activation of various signaling pathways. DPP has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, DPP has been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
実験室実験の利点と制限
DPP has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable under physiological conditions, which makes it suitable for use in cell culture experiments. However, DPP has some limitations. It is a chiral molecule, which means that it can exist in two enantiomeric forms. This can complicate the interpretation of experimental results. Additionally, DPP has been found to have low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on DPP. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes. Another area of research could focus on the development of DPP derivatives with improved solubility and bioavailability. Additionally, research could focus on the use of DPP in combination with other drugs to enhance its pharmacological effects. Finally, research could focus on the use of DPP in animal models of disease to better understand its potential therapeutic applications.
Conclusion
In conclusion, DPP is a chiral molecule that has been extensively studied for its potential applications in drug discovery. It has been found to be a potent inhibitor of various enzymes, with anti-inflammatory and anti-cancer properties. DPP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DPP, including the development of more potent and selective inhibitors, the development of DPP derivatives with improved solubility and bioavailability, and the use of DPP in animal models of disease.
科学的研究の応用
DPP has been extensively studied for its potential applications in drug discovery. It has been found to be a potent inhibitor of various enzymes, including phosphodiesterase, phospholipase, and tyrosine phosphatase. DPP has also been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
(2R)-3-piperazin-1-ylpropane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c10-6-7(11)5-9-3-1-8-2-4-9/h7-8,10-11H,1-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQHRRWIFFJGMQ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C[C@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296702 | |
| Record name | (2R)-3-(1-Piperazinyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1359658-45-9 | |
| Record name | (2R)-3-(1-Piperazinyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359658-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-3-(1-Piperazinyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



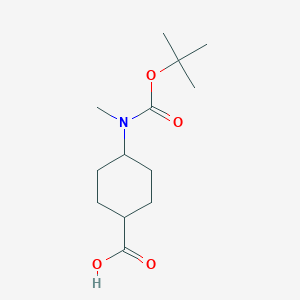

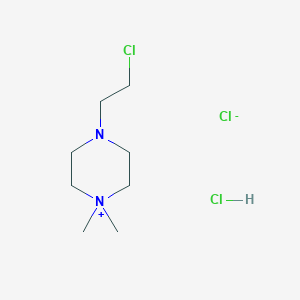


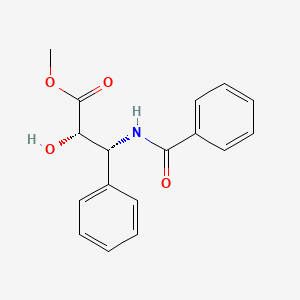

![N-(4-bromophenyl)-2-[(1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3235976.png)
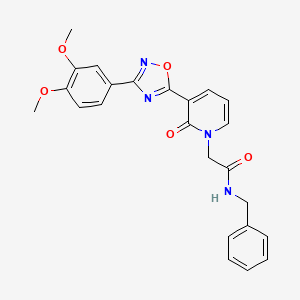


![benzo[d][1,2,3]thiadiazol-4-aMine](/img/structure/B3236022.png)
![Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236029.png)
![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3236047.png)